molecular formula C12H12ClNO2 B1609020 ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate CAS No. 59908-53-1

ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate

Cat. No. B1609020
CAS RN: 59908-53-1
M. Wt: 237.68 g/mol
InChI Key: GECRCAVZSPCTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04137313

Procedure details

8.7 gm (0.2 mol) of a 55% dispersion of sodium hydride in oil were added over a period of 15 minutes at a temperature of 0° C. and in a nitrogen atmosphere to a solution of 40.0 gm (0.18 mol) of ethyl 5-chloro-indole-2-carboxylate in 150 ml of hexamethyl-phosphoric acid triamide. After stirring the resulting mixture for 2.5 hours at room temperature, 35.5 gm (0.25mol) of methyl iodide were added dropwise, while cooling. After stirring overnight, 1200 ml of ice water were added to the mixture, while externally cooling on an ice bath. The aqueous mixture was then extracted 5 times with 150 ml of ether each. The combined ether extracts were washed with water 5 times, dried over magnesium sulfate, and evaporated in vacuo. The raw product was then recrystallized from petroleum ether, yielding 35.8 gm (85% of theory) of ethyl 5-chloro-1-methyl-indole-2-carboxylate. M.p.: 81.5°-82° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:7]2.[CH3:18]I>CN(C)P(=O)(N(C)C)N(C)C>[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH3:18])[C:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:7]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 g
Type
reactant
Smiles
ClC=1C=C2C=C(NC2=CC1)C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Two
Name
Quantity
35.5 g
Type
reactant
Smiles
CI
Step Three
Name
ice water
Quantity
1200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the resulting mixture for 2.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
while externally cooling on an ice bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was then extracted 5 times with 150 ml of ether each
WASH
Type
WASH
Details
The combined ether extracts were washed with water 5 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The raw product was then recrystallized from petroleum ether

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1C=C2C=C(N(C2=CC1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 35.8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.